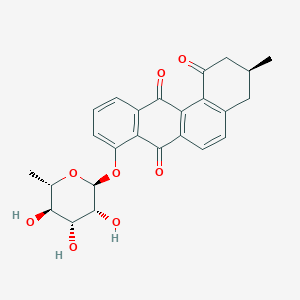
Atramycin B
Vue d'ensemble
Description
Atramycin B is an antibiotic produced by Streptomyces species. It belongs to the isotetracenone group . The molecular formula of Atramycin B is C25H24O8 .
Molecular Structure Analysis
Atramycin B contains a total of 61 bonds, including 37 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 3 aromatic ketones, 3 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .
Physical And Chemical Properties Analysis
Atramycin B has a molecular weight of 452.5 g/mol. Its melting point ranges from 136-141°C (dec), and it exhibits a UV max nm (e) of 209 (19,800), 262 (23,200), 352 (3,100) in MeOH .
Applications De Recherche Scientifique
1. Microbiological Profile and Antimicrobial Activity
Atramycin B, along with similar compounds like Telithromycin, is notable for its potent activity against common and atypical respiratory pathogens, including those resistant to other antimicrobials. Telithromycin shows higher activity than macrolides like clarithromycin and azithromycin against various Gram-positive cocci and Gram-negative pathogens. It retains activity against macrolide-resistant Streptococcus pneumoniae and Staphylococcus aureus. This highlights the potential of Atramycin B-like compounds in treating resistant bacterial infections (Felmingham, 2001).
2. Novel Streptogramin Antibiotics
Atramycin B, as a member of the streptogramin class of antibiotics, is remarkable for its unique antibacterial activity and mechanism of action. Streptogramins, including Atramycin B, are produced by Streptomyces species and are divided into two groups, A and B. These groups act synergistically against many microorganisms, particularly Gram-positive bacteria, and are effective even against multi-drug resistant strains. This makes Atramycin B an important option in treating infections caused by resistant bacteria (Bonfiglio & Furneri, 2001).
3. Applications in Biotechnology and Research
The study of antibiotics like Atramycin B extends into biotechnology and genetic research. Techniques like CRISPR-Cas9-associated base editing have been utilized to explore the biosynthesis pathways of similar antibiotics, like Hygromycin B. This type of research enhances our understanding of antibiotic biosynthesis and could be applied to Atramycin B for developing new variants with improved properties or novel biological activities (Li et al., 2020).
4. Solid-Phase Synthesis and Structural Studies
The solid-phase synthesis of compounds related to Atramycin B, like dihydrovirginiamycin S1, has been achieved, which is significant for understanding the structure-activity relationships in the streptogramin B family of antibiotics. This approach can facilitate the production of Atramycin B analogues and contribute to the identification of new drugs that bypass known resistance mechanisms or have new therapeutic uses (Shaginian et al., 2004).
Safety And Hazards
The safety data sheet for Atramycin B suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and provide artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHALZUCHLKMFC-FGEMJCSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929717 | |
| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atramycin B | |
CAS RN |
137109-49-0 | |
| Record name | Atramycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



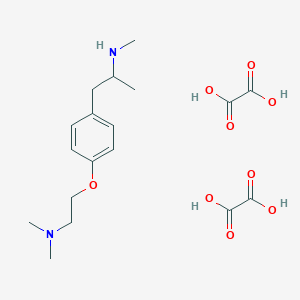
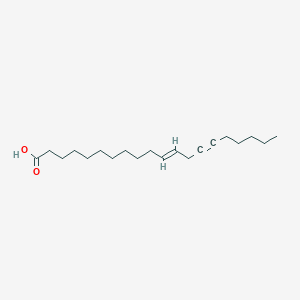
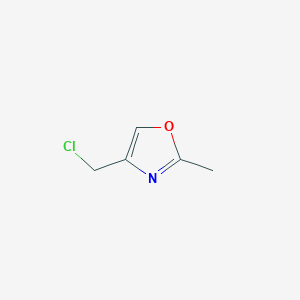
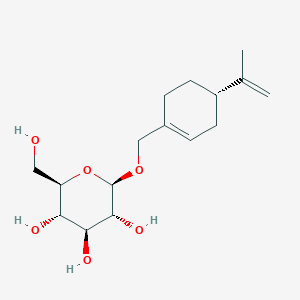
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
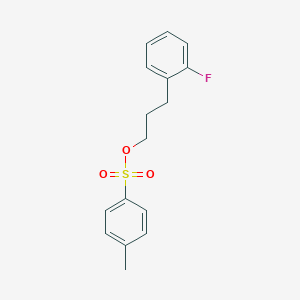

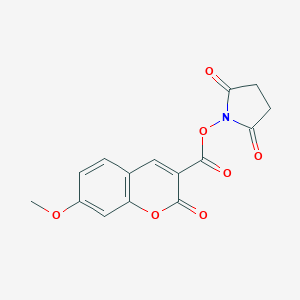
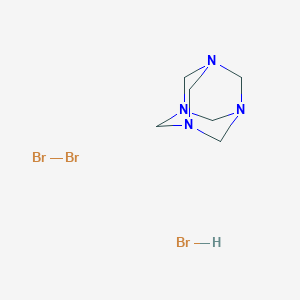
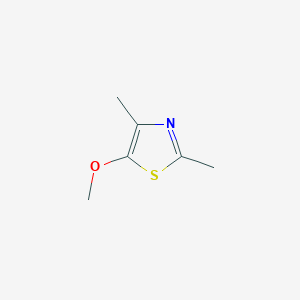
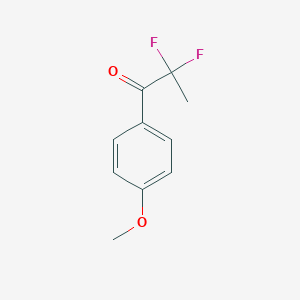
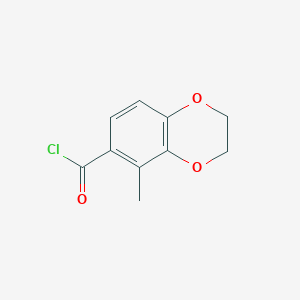
![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)